![molecular formula C14H9N3 B3283534 2-(1H-Benzo[d]imidazol-2-yl)benzonitrile CAS No. 76889-76-4](/img/structure/B3283534.png)
2-(1H-Benzo[d]imidazol-2-yl)benzonitrile
Overview
Description
“2-(1H-Benzo[d]imidazol-2-yl)benzonitrile” is a chemical compound with the CAS Number: 204078-65-9 . It has a molecular weight of 169.19 .
Synthesis Analysis
The synthesis of compounds similar to “2-(1H-Benzo[d]imidazol-2-yl)benzonitrile” has been reported in the literature . For instance, a method for the synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone via an aromatic aldehyde and o-phenylenediamine has been described .Molecular Structure Analysis
The structure of similar compounds has been characterized using various techniques such as IR, UV-visible, 1H-NMR, 13C-NMR, mass spectroscopy, TGA, and powder XRD .Chemical Reactions Analysis
The chemical reactions involving “2-(1H-Benzo[d]imidazol-2-yl)benzonitrile” and similar compounds have been studied . For example, in the presence of N,N-dimethylformamide/sulfur, (1H-benzo[d]imidazol-2-yl)(phenyl)methanone was obtained .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported . For example, the compound “4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde” was reported to be a yellow solid with a melting point of 353–357 °C .Scientific Research Applications
Synthesis and Structural Studies
Coordination Polymers and Hydrolysis : The compound has been used in the synthesis and structural analysis of novel three-dimensional Co(II) coordination polymers. These polymers are created via in situ basic hydrolysis of the cyanide functional group, leading to interesting topological properties (Agarwal & Bharadwaj, 2015).
Luminescent Properties in Salts : Salts derived from 2-(1H-Benzo[d]imidazol-2-yl)benzonitrile exhibit unique luminescent properties. This research provides insights into the synthesis and crystal structures of these salts, along with their luminescent spectra and red-shifted emission bands (Tang, Wang, & Ng, 2018).
Chemical Synthesis and Reactivity
Oxidative Aminocarbonylation-Heterocyclization : A palladium iodide-catalyzed method for synthesizing functionalized Benzimidazoimidazoles involves oxidative aminocarbonylation of related compounds. This process yields products under mild conditions, demonstrating the versatility of the chemical in synthetic chemistry (Veltri et al., 2018).
Gas Adsorption and Magnetic Studies : The compound is integral in forming coordination polymers with metals like Co(II) and Mn(II), which are studied for their selective gas adsorption and magnetic properties. This research highlights its potential in materials science and engineering (Agarwal et al., 2012).
Anticancer and Antimicrobial Potential
Anticancer Activity : Derivatives of 2-(1H-Benzo[d]imidazol-2-yl)benzonitrile have shown significant anticancer activity. This is evidenced by the synthesis and screening of benzimidazoles bearing oxadiazole nucleus, indicating potential in the development of new anticancer agents (Rashid, Husain, & Mishra, 2012).
Antimicrobial Agents : Novel benzimidazole–oxadiazole hybrid molecules, derived from this compound, have exhibited promising antimicrobial activities. This includes potent anti-tubercular activity, highlighting its potential in pharmaceutical applications (Shruthi et al., 2016).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-(1H-benzimidazol-2-yl)benzonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3/c15-9-10-5-1-2-6-11(10)14-16-12-7-3-4-8-13(12)17-14/h1-8H,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDFTUAOALSHOGT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)C2=NC3=CC=CC=C3N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-Benzo[d]imidazol-2-yl)benzonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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